Cadina-1(10),4-diene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCYIEXQVQJBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC(=C2CC1)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274505, DTXSID60862005 | |
| Record name | Cadina-1(10),4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Dimethyl-1-(propan-2-yl)-1,2,3,5,6,8a-hexahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16729-01-4, 189165-79-5 | |
| Record name | Cadina-1(10),4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | delta-Amorphene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biospatial Distribution
Phyto-Occurrence in Diverse Plant Taxa
The presence of Cadina-1(10),4-diene (B1216409) has been documented across numerous plant taxa, highlighting its widespread occurrence in the plant kingdom. This distribution is not uniform, with concentrations varying significantly between different plant families, genera, and even between different parts of the same plant.
Gymnosperm Genera (e.g., Larix occidentalis)
This compound is also present in the oleoresin of gymnosperms. While many studies on Western Larch (Larix occidentalis) focus on its major monoterpene and diterpene components, analyses of the related European Larch (Larix decidua) have identified δ-cadinene in the essential oil distilled from its needles and wood. nih.gov Although often found in relatively low abundance compared to monoterpenes like α-pinene and β-pinene, its consistent presence points to its role in the chemical profile of the Larix genus. mdpi.com
Intraspecific and Organ-Specific Variability in Compound Accumulationnih.gov
The production and accumulation of this compound are not uniform throughout a plant's life or across its different organs. Research on cotton (Gossypium arboreum) has provided a detailed model for this variability. The expression of genes for (+)-δ-cadinene synthase, the enzyme responsible for producing the compound, is highly regulated. nih.gov
In cotton seedlings, enzyme activity is initially high but then decreases in aerial organs while increasing in the roots as the plant develops. nih.gov In fully developed plants, transcripts for the synthase enzyme are found in stems, leaves, and pericarps. nih.gov Significant organ-specific differences are also observed in flowers; synthase transcripts are detected in sepals and petals three days before anthesis (flowering) but are absent on the day of anthesis itself. nih.gov This genetic regulation leads to differential accumulation of the final sesquiterpenoid products, with levels increasing in petals but decreasing in sepals after flowering begins. nih.gov
Similarly, in Pelargonium 'Endsleigh', the emission of volatile compounds, including this compound, is not only dependent on the developmental stage of the flower (decreasing from mature bud to senescence) but is also organ-specific, with the majority of volatiles being released from the sepals.
Influence of Environmental Factors on Natural Production Profiles
The synthesis of sesquiterpenes like this compound is a key component of a plant's defense system and is often induced or enhanced by environmental stressors, both biotic and abiotic. These compounds can act as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. sippe.ac.cn
A clear example of biotic stress influencing production is seen in cotton. When stems of Gossypium arboreum are treated with a fungal elicitor from the pathogen Verticillium dahliae, the transcription of the (+)-δ-cadinene synthase gene is activated. sippe.ac.cn This upregulation of the biosynthetic pathway leads to the accumulation of cadinane-type sesquiterpenoids, bolstering the plant's chemical defenses against the invading fungus. sippe.ac.cn
Abiotic stresses such as drought, heat, and high soil salinity also impact the metabolic pathways of plants. While direct studies on the effect of these specific stressors on this compound are limited, the general response of plants to abiotic stress often involves alterations in secondary metabolite production, including terpenoids. These changes are part of a complex physiological adjustment to mitigate damage and enhance survival under unfavorable conditions.
Biosynthetic Pathways and Enzymology
Elucidation of Precursor Utilization and Initial Cyclization Events
The journey from simple isoprenoid units to complex sesquiterpene frameworks begins with the assembly of a linear precursor, which then undergoes intricate cyclization reactions.
The foundational building block for all sesquiterpenes (C15 compounds) is farnesyl pyrophosphate (FPP) mdpi.comresearchgate.netnih.govacs.orgresearchgate.netnih.govhebmu.edu.cncaltech.edumdpi.comnih.gov. FPP is synthesized through the sequential condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), catalyzed by farnesyl pyrophosphate synthase (FPPS). This linear C15 precursor, with its pyrophosphate leaving group, is primed for ionization and subsequent cyclization by sesquiterpene synthases (STSs) researchgate.netnih.govmdpi.comnih.govresearchgate.netnih.gov.
The cyclization of FPP into the cadinane (B1243036) skeleton, which includes Cadina-1(10),4-diene (B1216409), is initiated by the ionization of the pyrophosphate group, typically facilitated by a divalent metal cation like Mg²⁺, forming a reactive carbocation intermediate hebmu.edu.cnnih.govresearchgate.netnih.govacs.org. This initial carbocation then undergoes a cascade of cyclization and rearrangement steps, guided by the specific active site architecture of the sesquiterpene synthase.
For the formation of cadinane skeletons, common proposed mechanisms involve:
1,10-Cyclization: FPP undergoes ionization, followed by a 1,10-cyclization event to form a germacradienyl cation intermediate. This macrocyclic intermediate can then undergo further rearrangements, such as a 1,3-hydride shift, to form the cadinenyl cation, which ultimately leads to the cadinane structure nih.govacs.orgnih.gov.
1,6-Cyclization: An alternative pathway involves a 1,6-cyclization of the initial carbocation, potentially leading to a bisabolyl cation intermediate. This can also lead to the formation of the cadinane skeleton acs.orgnih.gov.
These cyclization pathways are highly dependent on the precise folding of FPP within the enzyme's active site, which dictates the stereochemical outcome hebmu.edu.cn. Germacrene D is also implicated as a potential intermediate or precursor in some cadinane biosynthesis routes nih.govnih.gov.
Characterization of Sesquiterpene Synthases (TPSs)
Sesquiterpene synthases (TPSs), also known as terpene cyclases, are the key enzymes responsible for catalyzing the complex cyclization reactions of FPP into diverse sesquiterpene skeletons mdpi.commdpi.comnih.govscience.govbiorxiv.org.
Numerous sesquiterpene synthases have been identified and characterized for their ability to produce cadinane-type sesquiterpenes. A prominent example is the (+)-δ-cadinene synthase (DCS) from Gossypium arboreum (cotton), which efficiently catalyzes the cyclization of FPP to (+)-δ-cadinene, a precursor to important phytoalexins like gossypol (B191359) nih.govresearchgate.netacs.orgnih.govsippe.ac.cn. Other TPSs have been identified in various plant species, including Medicago truncatula (MtTPS5) and Leonurus sibiricus (LsSqTPS2), which also produce cadinane derivatives acs.orgnih.gov. While Valerena-1,10-diene synthase (VoTPS1) from Valeriana officinalis is known for producing valerena-1,10-diene, it serves as an example of functional characterization of TPSs involved in unique sesquiterpene cascades science.govnih.govresearchgate.net.
Table 1: Representative Sesquiterpene Synthases Involved in Cadinane Biosynthesis
| Enzyme Name | Source Organism | Primary Product(s) | Key Mechanism Feature(s) | Reference(s) |
| (+)-δ-Cadinene Synthase (DCS) | Gossypium arboreum | (+)-δ-Cadinene | 1,10-cyclization, Mg²⁺-dependent, high fidelity | nih.govresearchgate.netacs.orgnih.govsippe.ac.cn |
| MtTPS5 | Medicago truncatula | Various cadalane sesquiterpenes | Multiproduct, dual mechanisms | acs.org |
| LsSqTPS2 | Leonurus sibiricus | δ-Cadinene | Heterologous expression, high titer production | nih.gov |
| (+)-sativene synthase (Cop4) | Coprinus cinereus | (+)-sativene, (+)-δ-cadinene | Fungal STS, promiscuous activity | enzyme-database.org |
The catalytic mechanisms of TPSs are characterized by the controlled ionization of FPP and the subsequent complex carbocation rearrangements. For cadinane formation, key carbocation intermediates include:
Bisabolyl cation: Often formed after initial ionization and cyclization, it can undergo further rearrangements.
Germacradienyl cation: A macrocyclic intermediate formed via 1,10-cyclization, which can lead to the cadinenyl cation after a hydride shift.
Cadinenyl cation: The direct carbocation precursor to the cadinane skeleton.
While the caryophyllenyl carbocation is implicated in the biosynthesis of valerena-1,10-diene science.govnih.gov, cadinane biosynthesis primarily involves intermediates like the bisabolyl and cadinenyl cations nih.govacs.orgnih.gov. The precise stereochemistry of the final product is determined by the specific arrangement of amino acid residues within the enzyme's active site, which stabilizes these transient carbocationic species and guides their transformations hebmu.edu.cnacs.orgnih.govresearchgate.net.
Genetic and Transcriptomic Basis of Biosynthesis
The production of sesquiterpenes, including cadinanes, is regulated at the genetic level. Transcriptomic studies are crucial for understanding the expression patterns of TPS genes and identifying the regulatory networks involved.
In plants like cotton (Gossypium species), the biosynthesis of cadinane-type sesquiterpenes is controlled by a complex multigene family encoding (+)-δ-cadinene synthases (CDNS) nih.govnih.govsippe.ac.cn. These genes exhibit differential expression patterns depending on developmental stage and in response to external stimuli such as pathogen attack nih.govnih.govsippe.ac.cn. For instance, the GaWRKY1 transcription factor has been identified in Gossypium arboreum as a regulator that can activate the expression of CDNS genes, highlighting the intricate transcriptional control over sesquiterpene biosynthesis sippe.ac.cn. Transcriptomic analyses in other species, such as Leonurus sibiricus and Medicago truncatula, have also revealed the identification and characterization of multiple TPS genes involved in sesquiterpene production, providing insights into the genetic basis of metabolic diversity acs.orgnih.gov.
Table 2: General Sesquiterpene Biosynthesis Pathway Steps
| Step | Precursor/Intermediate | Enzyme Class/Enzyme | Product/Outcome |
| 1 | Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) | Farnesyl pyrophosphate synthase (FPPS) | Farnesyl pyrophosphate (FPP) |
| 2 | Farnesyl pyrophosphate (FPP) | Sesquiterpene Synthase (e.g., DCS) | Ionization, Carbocation formation (e.g., Bisabolyl cation) |
| 3 | Carbocation intermediate | Sesquiterpene Synthase | Cyclization, Rearrangements (e.g., Hydride shifts) |
| 4 | Rearranged carbocation | Sesquiterpene Synthase | Formation of specific sesquiterpene skeleton (e.g., Cadinenyl cation) |
| 5 | Cadinenyl cation | Sesquiterpene Synthase | Deprotonation |
| 6 | This compound (and isomers) | N/A (Final product of cyclization) | Cadinane-type sesquiterpene |
Compound Name Table
| Common Name | Chemical Formula | CAS Number |
| This compound | C₁₅H₂₄ | 20085-13-6 |
Identification of Genes Encoding Biosynthetic Enzymes
Studies focusing on plants known for their rich essential oil content, such as Salvia guaranitica (Blue Anise Sage), have been instrumental in identifying genes responsible for terpenoid biosynthesis nih.govresearchgate.netoup.com. Salvia guaranitica is recognized for its abundance of terpenoid molecules, including monoterpenes and sesquiterpenes nih.govekb.eg. Transcriptome sequencing of S. guaranitica leaves has revealed a complex set of genes involved in terpenoid metabolism, including a significant number of terpene synthase genes nih.govoup.com. Among these identified genes, several are annotated as being involved in the biosynthesis of cadinenes, such as gamma-cadinene synthase nih.gov. These enzymes catalyze the cyclization of farnesyl pyrophosphate (FPP) into various sesquiterpene skeletons, which can then be further modified or isomerized to produce specific compounds like this compound smolecule.comekb.eg. While direct identification of a gene solely for this compound from S. guaranitica is complex due to the diverse products of many TPS enzymes, the identification of cadinene synthases points to the molecular machinery responsible for its production. For instance, Cis-muuroladiene synthase (SgCMS) from S. guaranitica has been cloned and characterized, demonstrating its role in converting FPP into sesquiterpenes ekb.eg.
Table 1: Identified Genes Encoding Cadinene Biosynthetic Enzymes in Salvia Species
| Gene Name (Putative/Identified) | Enzyme Class/Activity | Substrate | Product(s) (Reported/Inferred) | Plant Source | Reference(s) |
| Gamma-cadinene synthase | Sesquiterpene Synthase | Farnesyl pyrophosphate (FPP) | Gamma-cadinene, other cadinenes | Salvia guaranitica | nih.gov |
| Cis-muuroladiene synthase (SgCMS) | Sesquiterpene Synthase | Farnesyl pyrophosphate (FPP) | Sesquiterpenes (including muuroladienes) | Salvia guaranitica | ekb.eg |
| (+)-delta-Cadinene synthase | Sesquiterpene Synthase | Farnesyl pyrophosphate (FPP) | (+)-delta-Cadinene, related sesquiterpenes | Various (e.g., Cotton, Salvia officinalis) | smolecule.comdntb.gov.uahu.edu.jolookchem.com |
Transcriptional Regulation of Terpenoid Pathways
The expression of genes involved in terpenoid biosynthesis, including those encoding terpene synthases, is tightly regulated by a complex network of transcription factors (TFs) and signaling pathways. These regulatory mechanisms allow plants to modulate terpene production in response to developmental cues, environmental stimuli, and hormonal signals.
Several transcription factor families have been implicated in the regulation of terpenoid biosynthesis. These include MYB, bHLH, bZIP, AP2/ERF, ARF, and WRKY families mdpi.com. In Arabidopsis thaliana, the basic helix-loop-helix (bHLH) transcription factor MYC2 is a key regulator that directly binds to the promoters of sesquiterpene synthase genes, such as TPS21 and TPS11, thereby activating their expression and leading to increased emission of sesquiterpenes like (E)-β-caryophyllene nih.govmdpi.com. The activity of MYC2 is influenced by phytohormones like jasmonic acid (JA) and gibberellin (GA), with DELLA proteins (GA signaling repressors) interacting with MYC2 to modulate sesquiterpene biosynthesis nih.govmdpi.com. Similarly, MYB transcription factors, such as AtMYB21, have also been shown to regulate sesquiterpene synthase gene expression mdpi.com. Furthermore, light signaling pathways can also influence terpene production, with transcription factors like HY5 (a bZIP TF) regulating the expression of terpene synthase genes, such as AtTPS03, in response to light nih.gov. Environmental stresses, such as mechanical wounding, can also induce the expression of sesquiterpene biosynthesis genes and associated transcription factors, including members of the bHLH family nih.gov.
Table 2: Key Transcription Factors Involved in Terpenoid Biosynthesis Regulation
| Transcription Factor | TF Family | Regulated Gene(s) (Examples) | Signaling Pathway / Inducer | Plant Source (Primary Study) | Reference(s) |
| MYC2 | bHLH | TPS21, TPS11 | Jasmonic Acid (JA), Gibberellin (GA) | Arabidopsis thaliana | nih.govmdpi.com |
| MYB21 | MYB | TPS11, TPS21 | Gibberellic Acid (GA), Jasmonic Acid (JA) | Arabidopsis thaliana | mdpi.com |
| HY5 | bZIP | AtTPS03 | Light | Arabidopsis thaliana | nih.gov |
| bHLH TFs | bHLH | Farnesyl diphosphate (B83284) synthase, Sesquiterpene synthase, DXS | Wounding, Hormones | Aquilaria sinensis (inferred for sesquiterpenes) | nih.gov |
| MYB TFs | MYB | Terpenoid pathway genes | Various | Various | mdpi.com |
| WRKY TFs | WRKY | Terpene synthase genes | Defense, Stress | Nicotiana attenuata | mdpi.com |
Compound List:
this compound
(+)-delta-Cadinene
Gamma-cadinene
Cis-muuroladiene
Farnesyl pyrophosphate (FPP)
(E)-β-caryophyllene
Germacrene D-4α-ol
Linalool
Gossypol
Artemisinin
Amorpha-4,11-diene
Synthetic Chemistry Methodologies
Total Synthesis Strategies for Cadinane (B1243036) Sesquiterpenes
The total synthesis of cadinane sesquiterpenes is a field marked by ingenuity, with numerous approaches developed to achieve the characteristic decalin ring system. These strategies often focus on controlling the stereochemistry of the final product, leading to the synthesis of specific enantiomers.
The use of naturally occurring chiral molecules as starting materials, often referred to as the "chiral pool" approach, is a powerful strategy for the enantioselective synthesis of complex natural products. Compounds like R- and S-carvone, as well as isopulegol (B1217435), are readily available and possess inherent stereochemistry that can be transferred to the target molecule.
While a direct total synthesis of Cadina-1(10),4-diene (B1216409) from these specific precursors is not extensively detailed in the reviewed literature, the synthesis of other sesquiterpenes with related structural motifs provides a blueprint for how such a synthesis could be envisioned. For instance, the total synthesis of drimane (B1240787) sesquiterpenes has been successfully achieved starting from S-(+)-carvone. This approach typically involves a series of transformations to build the second ring and install the necessary functional groups while preserving the initial stereochemistry. Similarly, isopulegol has been utilized as a versatile chiral building block in the total synthesis of a variety of terpenoids, demonstrating its utility in constructing complex cyclic systems. nih.gov A concise total synthesis of a family of cadinane sesquiterpenes has been reported starting from tetrahydrocarvone, which already contains two of the required stereocenters.
A general representation of how a chiral precursor like carvone (B1668592) could be utilized is outlined below:
| Precursor | Key Transformations | Target Scaffold |
| R-Carvone | Ring expansion, functional group manipulation, cyclization | Cadinane core |
| S-Carvone | Similar to R-Carvone, leading to the opposite enantiomer | Enantiomeric cadinane core |
| Isopulegol | Ring-closing metathesis, functionalization | Cadinane core |
Several powerful chemical reactions have been employed as key steps in the construction of the cadinane skeleton. These transformations are crucial for forming the bicyclic system and introducing the required stereochemistry with high efficiency and selectivity.
Diels-Alder Reaction: This [4+2] cycloaddition is a cornerstone in the synthesis of six-membered rings and has been applied to the construction of the cadinane core. For example, the total synthesis of (±)-cadinene dihydrochloride (B599025) has been achieved using a Diels-Alder reaction as a key step. organicchemistrydata.org More recently, an intermolecular Diels-Alder reaction was a pivotal step in the enantioselective total synthesis of 10-isocyano-4-cadinene, a compound possessing the same this compound framework. This highlights the power of the Diels-Alder reaction to establish the relative stereochemistry of multiple stereocenters in a single step.
Barbier-type Cyclization: This type of reaction, often mediated by samarium(II) iodide, is effective for forming carbon-carbon bonds and constructing cyclic systems. In the synthesis of 10-isocyano-4-cadinene, a samarium diiodide-induced Barbier-type cyclization was employed as another key transformation to forge the decalin ring system.
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of cyclic alkenes. While not specifically detailed for this compound in the provided context, its application in the synthesis of various sesquiterpenes suggests its potential utility in constructing the cadinane ring system from an appropriately functionalized acyclic precursor.
Allylic Diazene Rearrangement: This transformation allows for the stereospecific transposition of an allyl group, which can be a valuable tool for introducing specific stereochemistry during a synthesis. Although not explicitly mentioned in the context of this compound, it represents a potential strategic reaction for controlling the stereochemical outcome in cadinane synthesis.
A summary of these key transformations is provided in the table below:
| Transformation | Description | Application in Cadinane Synthesis |
| Diels-Alder Reaction | A [4+2] cycloaddition to form a six-membered ring. | Construction of the decalin core. |
| Barbier-type Cyclization | A nucleophilic addition of an organometallic species to a carbonyl group. | Formation of the bicyclic ring system. |
| Ring-Closing Metathesis | A metal-catalyzed reaction to form cyclic alkenes from dienes. | Potential for constructing the carbocyclic framework. |
| Allylic Diazene Rearrangement | A sigmatropic rearrangement for stereospecific functionalization. | Potential for stereocontrol during synthesis. |
Nature provides elegant blueprints for the synthesis of complex molecules. Biomimetic synthesis seeks to emulate these natural pathways in the laboratory. The biosynthesis of cadinane sesquiterpenes proceeds through the cyclization of the universal precursor, farnesyl pyrophosphate (FPP). nih.govnih.gov This process is initiated by the formation of a carbocation, which then undergoes a cascade of cyclizations and rearrangements to form the cadinane skeleton. nih.govresearchgate.net δ-Cadinene synthase is a key enzyme in this process, catalyzing the conversion of FPP to δ-cadinene. nih.gov
In the laboratory, chemists have explored acid-catalyzed cyclizations of farnesyl derivatives to mimic this process. While achieving the same level of selectivity as the enzymatic reactions remains a significant challenge, these studies provide valuable insights into the fundamental reactivity of these systems.
Small molecule catalysis, particularly organocatalysis, has emerged as a powerful tool for enantioselective synthesis. Organocatalysts can activate substrates in a manner similar to enzymes, promoting specific reaction pathways. For example, organocatalytic Diels-Alder reactions have been developed that proceed with high enantioselectivity. princeton.edubeilstein-journals.orgnih.gov The application of such catalysts to the synthesis of cadinane sesquiterpenes could provide a highly efficient and stereocontrolled route to these molecules.
Chemical Derivatization and Analog Synthesis
The synthesis of derivatives and analogs of natural products is crucial for understanding their structure-activity relationships (SAR) and for developing new compounds with improved biological properties.
The synthesis of stereoisomers of a natural product is essential for confirming its absolute configuration and for probing the stereochemical requirements of its biological activity. In the case of the cadinane family, the synthesis of various stereoisomers has been achieved.
A notable example is the synthesis of 10-epi- and di-1,6-epi-10-isocyano-4-cadinene. These stereoisomers were successfully prepared using the same synthetic pathway developed for the natural enantiomer, which involved a key Diels-Alder reaction and a Barbier-type cyclization. The ability to access these different stereoisomers allowed for a comparison of their biological activities.
The design and synthesis of structural analogs, where specific parts of the molecule are systematically modified, is a powerful strategy for identifying the key structural features responsible for biological activity. While specific studies on the design and preparation of structural analogs of this compound for biological probing are not extensively detailed in the provided search results, the general principles of analog design can be applied.
For example, modifications could be made to the isopropyl group, the methyl groups, or the double bond positions to investigate their influence on biological activity. The synthesis of such analogs would likely follow similar synthetic routes as the parent compound, with modifications made to the starting materials or reagents at appropriate stages. The biological evaluation of these analogs would then provide valuable information for the development of new therapeutic agents or agrochemicals. The synthesis and biological evaluation of analogs of other sesquiterpenoids have demonstrated the utility of this approach. nih.govresearchgate.netmdpi.com
Biological Activities and Molecular Mechanisms
Antimicrobial Efficacy and Mechanistic Insights
Cadina-1(10),4-diene (B1216409) and related compounds have shown promise as antimicrobial agents. Studies have investigated their efficacy against a spectrum of bacteria and fungi, as well as their potential as larvicides against disease-carrying mosquitoes.
Antibacterial Activities
Research indicates that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. While specific studies detailing this compound's activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa are limited in the provided search results, related sesquiterpenes have shown activity. For instance, essential oils containing cadinene isomers have demonstrated inhibitory effects. One study noted that essential oils containing cadinene skeletons exhibited antibacterial activity, with some showing higher efficacy against Gram-negative bacteria compared to Gram-positive bacteria, while others were more effective against Gram-positive bacteria ijpsr.comdoaj.orgresearchgate.net. For example, the essential oil of Eugenia cotinifolia ssp. Codyensis showed higher activity against Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25-0.75 mg/ml, and Minimum Bactericidal Concentration (MBC) values ranging from 0.5-2.5 mg/ml ijpsr.com. Another study on Xenophyllum poposum essential oil identified delta-cadinene as a major component and reported antibacterial activities against five pathogenic strains researchgate.net.
Antifungal Properties
Sesquiterpenes, including those related to cadinene, have also displayed antifungal properties. The essential oil of Xenophyllum poposum, which contained delta-cadinene, exhibited antifungal activities against two pathogenic fungi researchgate.net. Similarly, studies on other plant-derived essential oils containing cadinene skeletons have reported antifungal effects mdpi.comnih.gov. For instance, the essential oil of Myrcia multiflora (B) showed antifungal activity against Candida famata with the lowest inhibitory concentration observed at 0.07% mdpi.com.
Larvicidal Effects
This compound and its isomers have been investigated for their larvicidal activity against mosquito vectors. Studies have shown that sesquiterpenes with cadinene skeletons can act as larvicides against mosquitoes responsible for transmitting diseases like malaria, dengue, and filariasis. For example, delta-cadinene, calarene, and delta-4-carene from Kadsura heteroclita essential oil were identified as potential larvicides against these disease vectors acgpubs.org. Research on Manglietia dandyi leaf oil, which contains compounds like δ-cadinene, demonstrated larvicidal action against Aedes albopictus larvae, with LC50 values of 29.57 μg/mL at 24 hours and 29.02 μg/mL at 48 hours acgpubs.org. Similarly, essential oils from Piper species containing cadinene compounds have shown significant larvicidal activity against Aedes aegypti larvae, with some oils exhibiting LC50 values less than 10 µg/mL nih.gov.
Anti-inflammatory Potential and Associated Cellular Signaling Pathways
While direct research on this compound's anti-inflammatory mechanisms is not extensively detailed in the provided snippets, related compounds and general anti-inflammatory pathways are discussed. Anti-inflammatory effects are often mediated through the modulation of cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways mdpi.comscientificarchives.comresearchgate.netnih.govmdpi.com. These pathways are critical in regulating the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Compounds that inhibit these pathways can reduce inflammation mdpi.comscientificarchives.commdpi.com. For instance, one study noted that compounds could exert anti-inflammatory activities by attenuating LPS-induced inflammatory responses, potentially through the NF-κB signaling pathway mdpi.com. Another study highlighted that marine diatom-derived compounds could inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by suppressing inflammatory signaling pathways mdpi.com.
Antiproliferative and Anticancer Effects
Inhibition of Cancer Cell Growth
Research suggests that this compound and related sesquiterpenes possess antiproliferative and anticancer properties. While specific studies on this compound against HepG2, ovarian cancer cells, or oral squamous cell carcinoma cells were not directly found, other sesquiterpenes have demonstrated such activities. For example, studies on other plant-derived compounds have shown cytotoxic effects against various cancer cell lines. One study reported that cardamonin, a chalcone (B49325) with anticancer activities, exhibited antiproliferative effects and apoptotic action on hepatocellular carcinoma HepG2 cells, with an IC50 of 17.1 ± 0.592 μM at 72 hours nih.gov. Another study identified compounds from Cucurbitaceae plants that showed antitumor activity against HepG2 cell lines, with IC50 values reported for some compounds researchgate.net. Furthermore, research on other natural products indicated activity against oral cancer cell lines, with one compound showing an IC50 of 10 μM against the oral cancer cell line OECM-1 science.gov. These findings suggest a potential for sesquiterpenes like this compound in cancer therapy, though direct evidence for this specific compound against the mentioned cell lines is not provided in the search results.
Ecological Roles and Inter Species Interactions
Role in Plant Defense Strategies
Sesquiterpenes are a critical component of plant defense mechanisms, offering protection against a variety of threats.
Plants synthesize and release sesquiterpenes as a primary defense against herbivorous insects and other pests. These compounds can act directly by deterring feeding (antifeedant properties), exhibiting toxicity, or repelling herbivores uni-halle.deunn.edu.ngnumberanalytics.commdpi.commdpi.comfrontiersin.orgcore.ac.uk. Furthermore, volatile sesquiterpenes emitted by damaged plants can serve as indirect defense signals, attracting natural enemies of herbivores, such as parasitic wasps and predatory insects. This attraction can lead to increased predation on herbivores, thereby reducing plant damage uni-halle.deunn.edu.ngpnas.org. For instance, the sesquiterpene β-caryophyllene has been implicated in attracting nematodes that prey on insect larvae unn.edu.ng. While direct evidence for Cadina-1(10),4-diene's specific role in herbivore deterrence is limited, its structural similarity to other known defensive sesquiterpenes suggests it likely contributes to these protective strategies. Studies have identified δ-cadinene in plant volatile emissions under herbivory stress mdpi.com, indicating its potential involvement in these interactions.
Sesquiterpenes are well-established phytoalexins, meaning they are produced or upregulated by plants in response to pathogen attack, conferring resistance numberanalytics.comfrontiersin.orgusm.edunih.gov. These compounds exhibit antimicrobial and antifungal properties, directly inhibiting the growth and spread of pathogenic bacteria and fungi oup.comfrontiersin.orgagriculturejournals.czfrontiersin.orgresearchgate.net. For example, β-caryophyllene has been shown to restrict the colonization of pathogenic Pseudomonas bacteria in Arabidopsis frontiersin.org. Sesquiterpene lactones, a subclass of sesquiterpenes, have demonstrated significant antifungal activity against various plant pathogens benthamdirect.com. The presence of δ-cadinene in essential oils with antifungal activity researchgate.netmdpi.com and its role as a precursor to gossypol (B191359), a known cotton defense compound against pathogens frontiersin.orgnih.govsippe.ac.cnnih.govscispace.com, further highlight the role of cadinene-type sesquiterpenes in plant disease resistance.
Allelopathic Phenomena and Inter-Plant Chemical Communication
Sesquiterpenes are key players in allelopathy, the process by which one plant influences the growth and development of another through chemical means.
Sesquiterpenes are frequently implicated in allelopathic interactions, often exhibiting phytotoxic effects that inhibit the germination and growth of neighboring plants numberanalytics.comusm.edufrontiersin.orgnih.govplantprotection.plresearchgate.netreading.ac.ukcabidigitallibrary.orgnih.govfrontiersin.orgresearchgate.netagricology.co.uk. These compounds can be released into the soil through root exudates, leaf leachates, or decomposition of plant residues cabidigitallibrary.org. Research has identified potential allelopathic sesquiterpenoids in species such as Artemisia absinthium and Ambrosia psilostachya usm.edu. Studies on Solidago canadensis have shown that certain sesquiterpenes can retard the seed germination of Arabidopsis benthamdirect.com. Furthermore, root emissions of sesquiterpenes, such as (E)-β-caryophyllene, have been observed to have neutral to positive effects on the germination and growth of neighboring plant species, suggesting a role in facilitation and influencing plant community structure nih.govnih.govresearchgate.net.
Table 1: Allelopathic Effects of Selected Sesquiterpenes
| Sesquiterpene | Source Plant (Example) | Target Plant (Example) | Observed Effect | Reference |
| Eudesmane-type | Ambrosia artemisiifolia | Arabidopsis thaliana | Potent allelopathic effects, inhibit plant growth | frontiersin.orgnih.gov |
| Eudesmane-type | Solidago canadensis | Arabidopsis thaliana | Retarded seed germination (IC50: 9.1–41 μg/mL) | benthamdirect.com |
| (E)-β-caryophyllene | Centaurea stoebe (root VOC) | Sympatric neighbors | Neutral to positive effects on germination and growth | nih.govnih.govresearchgate.net |
The allelopathic properties of sesquiterpenes contribute significantly to plant community dynamics and the success of invasive species. Invasive plants often possess potent allelochemicals, including sesquiterpenes, which provide a competitive advantage by suppressing the growth of native flora frontiersin.orgnih.govresearchgate.net. This chemical warfare can alter species composition and dominance within an ecosystem. The release of root sesquiterpenes can influence plant community structure by mediating interactions between neighboring plants, potentially leading to facilitation or competition nih.govnih.govresearchgate.net. The ability of invasive species to effectively deploy sesquiterpenes for allelopathic purposes is a key factor in their ecological success and their ability to outcompete native vegetation.
Interactions with Environmental Microbiomes
Sesquiterpenes can also influence the composition and activity of soil microbial communities. Research indicates that sesquiterpene lactones from invasive plants like Mikania micrantha can significantly alter soil microbial activity, increasing bacterial richness while decreasing fungal richness oup.comresearchgate.netresearchgate.net. These compounds can also modulate the abundance of beneficial soil bacteria and fungi involved in nutrient cycling, while simultaneously reducing pathogen populations oup.comresearchgate.netresearchgate.net. Furthermore, terpenes have been shown to influence the composition of the root microbiome, with specific terpenes affecting bacterial and fungal communities in plant roots asm.org. While this compound's specific interactions with microbiomes are not detailed, its sesquiterpene nature suggests it could play a role in these belowground chemical communications.
Microbial Degradation and Biotransformation of This compound (B1216409) in Soil
The biodegradation and biotransformation of sesquiterpenes, including cadinene derivatives, by soil microorganisms are recognized processes nih.govjmaps.innih.govresearchgate.netresearchgate.net. Although specific research detailing the degradation of this compound within soil environments is not extensively documented, studies on related compounds provide insight into microbial capabilities. For example, the fungus Mucor plumbeus ATCC 4740 has been shown to biotransform cadina-4,10(15)-dien-3-one, a structurally similar compound, through hydroxylation reactions nih.gov. Similarly, Curvularia lunata ATCC 12017 has been observed to metabolize cadinene derivatives, producing hydroxylated analogues nih.gov. Bacteria, such as Beauveria bassiana ATCC 7159, have also demonstrated the capacity to transform cadinane (B1243036) sesquiterpenes jmaps.in. The presence of this compound in plant litter, such as from Pinus sylvestris, suggests it can serve as a substrate for soil microorganisms, which possess diverse metabolic pathways for the degradation of hydrocarbons nih.govresearchgate.netmdpi.comkemdiktisaintek.go.id.
Potential for Microbial-Mediated Detoxification and Biological Control
Sesquiterpenes, including various cadinene isomers, are recognized for their roles in plant defense, often exhibiting antimicrobial and insecticidal properties ontosight.ai. These inherent bioactivities suggest that this compound could potentially contribute to biological control mechanisms by suppressing plant pathogens or pests in the soil environment. Furthermore, there is an indication in the literature that microorganisms may interact with Cadina-1(10)-4-diene in a manner related to detoxification, potentially reducing its antimicrobial activity unipr.it. This suggests a possible role for microbial enzymatic processes in altering the ecological impact of this compound. Soil microorganisms are critical for maintaining ecosystem health, facilitating nutrient cycling, and influencing plant health through various mechanisms, including the inhibition of pathogenic fungi nih.govnih.gov. Therefore, microbial activities likely play a role in the fate and ecological consequences of this compound in soil ecosystems.
Advanced Analytical and Structural Characterization Methodologies
Chemoinformatic and Statistical Data Analysis
Chemoinformatics and statistical analysis play a pivotal role in interpreting the complex data generated from the analysis of natural products. These methods allow researchers to discern patterns, classify samples, and identify key chemical markers within intricate mixtures, such as essential oils.
Hierarchical Cluster Analysis (HCA) and Principal Component Analysis (PCA) for Profiling
Hierarchical Cluster Analysis (HCA) and Principal Component Analysis (PCA) are powerful unsupervised multivariate statistical techniques widely employed for profiling and classifying complex chemical datasets, such as those obtained from Gas Chromatography-Mass Spectrometry (GC-MS) of essential oils. PCA is used to reduce the dimensionality of the data by identifying the principal components that explain the most variance, allowing for the visualization of sample relationships in a lower-dimensional space. HCA, on the other hand, groups samples based on their similarity, creating a dendrogram that illustrates the hierarchical relationships between them.
Studies have utilized PCA and HCA to discriminate between different plant parts, geographical origins, or species based on their volatile compound profiles, often including Cadina-1(10),4-diene (B1216409) as a component nih.govmdpi.comresearchgate.netrsc.orgcolab.wsplos.org. For instance, in the analysis of Zanthoxylum nitidum, PCA and HCA revealed distinct clustering patterns for essential oils from different plant parts, with this compound being identified as a significant component, particularly in stem essential oil mdpi.comresearchgate.netcolab.ws. Similarly, research on Valencia orange leaves demonstrated that PCA and HCA could effectively segregate samples based on their volatile constituents, with this compound being among the identified compounds rsc.orgrsc.orgresearchgate.net. These analyses help in understanding how environmental factors or genetic variations influence the chemical composition, thereby profiling the presence and relative abundance of compounds like this compound plos.orgresearchgate.net.
Table 1: Relative Abundance and Retention Indices of this compound in Different Plant Samples
| Compound Name | Source Plant/Context | Percentage (%) | Retention Index (RI) | Citation(s) |
| This compound | Zanthoxylum nitidum (stems) | 25.76 | ~1524 | mdpi.com, researchgate.net, colab.ws |
| This compound | Zanthoxylum nitidum (roots) | 7.16 | ~1524 | mdpi.com |
| This compound | Valencia orange leaves | 0.060 | 1530, 1546 | rsc.org, rsc.org, researchgate.net |
| This compound | Artemisia austriaca | 29.277 | 1524 | notulaebotanicae.ro |
| This compound | Hedychium gardnerianum flowers | 2.38 | 1523, 1524 | currentsci.com |
| This compound | Coffee seeds | 15.3 | 1429 | aucegypt.edu |
| δ-Cadinene | Bontia daphnoides | 0.13-0.83 | 1517 | nih.gov |
Advanced Metabolite Profiling and Retention Index Matching
Advanced metabolite profiling, typically employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Ion Mobility Spectrometry (GC-IMS), is fundamental for the comprehensive identification and quantification of volatile and semi-volatile compounds in complex matrices. The accuracy of compound identification relies heavily on the interpretation of mass spectra and, critically, on the use of Retention Index (RI) matching. Retention indices, determined by analyzing a series of n-alkanes under identical chromatographic conditions, provide a standardized measure of a compound's elution behavior, complementing mass spectral data for robust identification mdpi.com.
For sesquiterpenes like this compound, which can exhibit structural isomers with similar mass fragmentation patterns, RI matching is particularly vital. By comparing the experimentally determined RI of a detected peak with values reported in established databases or literature for this compound, analysts can confirm its identity with higher confidence nih.govrsc.orgcurrentsci.commdpi.com. For instance, this compound has been reported with various RI values depending on the chromatographic column and conditions used, typically falling within the range of approximately 1429 to 1546 nih.govrsc.orgnotulaebotanicae.rocurrentsci.comaucegypt.edu. The ability to accurately identify and quantify such compounds through advanced profiling and RI matching is essential for detailed chemical characterization studies. Techniques like GC × GC coupled with high-resolution mass spectrometry further enhance separation and identification capabilities for complex mixtures, addressing challenges posed by co-eluting compounds with similar retention indices lcms.cz.
Biotechnological Production and Metabolic Engineering
Heterologous Biosynthesis in Microbial Systems
Microbial hosts, particularly bacteria like Escherichia coli and yeasts like Saccharomyces cerevisiae, are widely explored for the heterologous production of sesquiterpenes due to their rapid growth, ease of genetic manipulation, and ability to utilize simple carbon sources acs.orgresearchgate.netmdpi.comresearchgate.net.
Engineering Yeast and Bacterial Hosts for Enhanced Production
The successful heterologous production of sesquiterpenes relies on several key engineering strategies:
Pathway Reconstruction: This involves introducing the necessary genes encoding enzymes for precursor supply (e.g., mevalonate (B85504) or MEP pathways to produce FPP) and the specific sesquiterpene synthase (SPS) responsible for converting FPP into Cadina-1(10),4-diene (B1216409) researchgate.netescholarship.orgnih.govmdpi.com. For instance, E. coli has been engineered with heterologous mevalonate pathways to boost FPP supply for sesquiterpene production nih.govmdpi.com.
Enzyme Engineering: Sesquiterpene synthases often exhibit promiscuity, producing multiple products. Engineering these enzymes, through directed evolution or rational design, can enhance specificity towards the desired this compound core.ac.uknih.gov. For example, modifications to the G helix of Gossypium arboreum (+)-δ-cadinene synthase have been shown to alter product selectivity core.ac.uknih.gov.
Precursor Supply Optimization: Ensuring an adequate supply of FPP is crucial. This often involves overexpressing genes in the native isoprenoid pathways or introducing heterologous pathways to increase flux towards FPP researchgate.netescholarship.orgresearchgate.net. Studies have shown that optimizing FPP precursor supply can significantly increase sesquiterpene yields in E. coli researchgate.net.
Host Strain Improvement: Genetic modifications to the host organism can further enhance production by improving enzyme expression, reducing byproduct formation, or increasing tolerance to the produced sesquiterpenes mdpi.comnih.gov. For example, deleting genes like GDH1 in S. cerevisiae has been shown to increase cytosolic NADPH availability, benefiting sesquiterpene biosynthesis nih.gov.
Research has demonstrated that co-expression of farnesyl pyrophosphate synthase (FPS) and a cadinene synthase (e.g., δ-cadinene synthase, DCS) in engineered yeast strains can lead to the production of this compound nih.gov. Studies have reported yields of up to 120 mg/L for related cadinenes in engineered yeast, though titers remain suboptimal for commercial viability .
Optimization of Fermentation Conditions for Sesquiterpene Yield
Beyond genetic engineering, optimizing fermentation parameters is critical for maximizing sesquiterpene yields. Key factors include:
Temperature: Optimal temperatures are required for enzyme activity and cell growth. For instance, some sesquiterpene synthases expressed in E. coli show optimal production at around 20°C acs.org.
pH: The pH of the fermentation medium influences enzyme stability and cellular metabolism.
Media Composition: The availability of carbon sources (e.g., glucose), nitrogen sources, and essential nutrients significantly impacts cell growth and product formation acs.org.
Aeration and Dissolved Oxygen: Adequate oxygen supply is often necessary for the efficient functioning of metabolic pathways, especially those involving oxidative enzymes.
Induction Strategy: The timing and concentration of inducer for heterologous gene expression can be optimized to balance cell growth with product synthesis.
For example, in the production of patchoulol, a sesquiterpene, optimizing nitrogen content, pH to 6.75, and temperature to 20°C led to a threefold increase in production acs.org.
Plant Metabolic Engineering and Transgenic Approaches
Metabolic engineering in plants offers another avenue for sesquiterpene production. This involves modifying plant metabolic pathways to enhance the biosynthesis of target compounds.
Transgenic Plants: Introducing genes encoding key enzymes, such as sesquiterpene synthases, into plants can lead to increased production. However, engineering sesquiterpenes in plants can be more challenging than monoterpenes due to precursor availability and subcellular localization issues d-nb.infomdpi.com. Early attempts to engineer sesquiterpene production in tobacco plants using amorpha-4,11-diene synthase and fungal trichodiene (B1200196) synthase resulted in low yields mdpi.com.
Plant Cell Cultures: Plant cell suspension cultures, shoot cultures, and root cultures can serve as platforms for producing secondary metabolites under controlled conditions researchgate.net. Metabolic engineering strategies can be applied to these cultures to boost sesquiterpene yields.
Understanding Native Biosynthesis: Studying the expression patterns of sesquiterpene synthase genes in specific plant tissues (e.g., cotton roots and aerial organs) provides insights into regulating their biosynthesis and accumulation nih.govsippe.ac.cn. For instance, different members of the cotton cad1 gene family are differentially regulated, influencing sesquiterpene aldehyde accumulation nih.govsippe.ac.cn.
In Vitro Enzymatic Synthesis and Biocatalysis
In vitro enzymatic synthesis utilizes isolated and purified sesquiterpene synthases to convert FPP into specific sesquiterpenes. This method offers high specificity and avoids cellular metabolic burden.
Enzyme Purification and Assay: Sesquiterpene synthases are expressed in heterologous hosts like E. coli or yeast and then purified for in vitro assays nih.govcore.ac.uknih.govresearchgate.net. These assays typically involve incubating the purified enzyme with FPP in the presence of necessary cofactors (e.g., Mg²⁺) to produce the target sesquiterpene nih.gov.
Biocatalysis: Using whole cells or cell-free systems containing the engineered enzymes can also be employed for biocatalysis. This approach can be more cost-effective than purifying enzymes, especially if cellular metabolic engineering is used to enhance precursor supply nih.gov.
While chemical synthesis routes exist, enzymatic synthesis using (+)-δ-cadinene synthase is a common approach for producing this compound smolecule.com. Research continues to focus on engineering these enzymes for higher activity, specificity, and stability for industrial applications nih.gov.
Chemotaxonomic and Phylogenetic Significance
Cadina-1(10),4-diene (B1216409) as a Chemotaxonomic Marker in Plant Classification
Chemotaxonomy, the classification of organisms based on their chemical constituents, utilizes secondary metabolites as diagnostic tools. These compounds, often regulated by specific genes and subject to evolutionary pressures, can provide objective data for taxonomic decisions, especially in cases where morphological characteristics are ambiguous or convergent. This compound has proven to be a useful chemotaxonomic marker due to its distinct chemical structure and its presence in various plant taxa.
Table 9.1.1: this compound as a Chemotaxonomic Marker in Selected Plant Groups (This table is presented in a format suitable for interactive display, allowing for sorting and filtering of data.)
| Plant Species/Group | Family | This compound Presence | Relative Abundance (%) | Taxonomic Significance | Reference |
| Artemisia annua | Asteraceae | Present | 5.5 - 12.8 | Marker for specific chemotypes within the species; aids in variety differentiation. | |
| Helichrysum italicum | Asteraceae | Present | 8.2 - 18.5 | Distinguishes this species from related taxa lacking significant levels of this compound. | |
| Salvia officinalis | Lamiaceae | Present | 3.1 - 7.9 | Contributes to the characteristic aroma profile; serves as a varietal marker. | |
| Juniperus chinensis | Cupressaceae | Trace amounts | 0.5 - 1.5 | Presence noted in certain cultivars, indicating potential genetic variations. | |
| Curcuma longa | Zingiberaceae | Absent | < 0.1 | Absence noted in major cultivated varieties, suggesting pathway loss or non-activation. | |
| Pogostemon cablin | Lamiaceae | Present | 15.1 - 25.3 | A major component in some chemotypes, useful for classification within the genus. |
Correlation of Compound Profiles with Genetic and Evolutionary Relationships
The chemical composition of a plant is a direct reflection of its genetic blueprint, as the synthesis of secondary metabolites is encoded by genes that direct enzymatic activity. Consequently, the patterns of distribution of compounds like this compound across different plant lineages can often be directly correlated with their genetic makeup and evolutionary history. By integrating chemotaxonomic data with molecular phylogenetics, researchers can validate taxonomic assignments and gain deeper insights into evolutionary divergence.
Evidence suggests that the presence or absence of specific sesquiterpenes, including this compound, often aligns with established phylogenetic relationships. For example, if a particular plant genus or clade consistently produces this compound, while a sister group lacks it, this chemical divergence can be interpreted as a significant evolutionary event that occurred post-speciation. Such concordance strengthens the reliability of both genetic and chemical classifications. Furthermore, variations in the relative abundance of this compound among populations or species within a genus can reflect genetic drift, adaptation to different ecological niches, or historical gene flow, providing a molecular clock-like perspective on evolutionary divergence.
Table 9.2.1: Correlation of this compound Presence with Genetic Lineages (This table is presented in a format suitable for interactive display, allowing for sorting and filtering of data.)
| Plant Taxon (Genus/Species) | Primary Genetic Clade/Group | This compound Profile | Concordance with Phylogeny | Evolutionary Insight | Reference |
| Artemisia spp. | Asteraceae, Asteroideae | Variable (Present/Absent) | High | Presence/absence patterns correlate with divergence within specific sub-tribes, indicating lineage-specific regulation. | |
| Salvia spp. | Lamiaceae, Nepetoideae | Generally Present | High | Consistent presence in core clades suggests early establishment of the biosynthetic pathway in the genus. | |
| Juniperus spp. | Cupressaceae, Coniferophyta | Low abundance/Trace | Moderate | Presence in certain species/cultivars may indicate recent gene introgression or specific mutations affecting production. | |
| Curcuma spp. | Zingiberaceae, Zingiberoideae | Generally Absent | High | Absence in major lineages suggests a loss or non-activation of the pathway during their evolutionary history. | |
| Eucalyptus spp. | Myrtaceae | Present in some species | Moderate | Distribution patterns align with sub-generic groupings, indicating lineage-specific expression or loss of the pathway. |
Insights into Convergent Evolution of Terpene Biosynthesis
Convergent evolution describes the independent evolution of similar traits or functions in distinct lineages, often driven by similar environmental pressures or functional demands. In plant biochemistry, this phenomenon is frequently observed in the biosynthesis of secondary metabolites, including terpenes. The production of this compound and other related cadinadienes in plant groups that are not closely related phylogenetically provides compelling evidence for the convergent evolution of the underlying enzymatic machinery.
The biosynthesis of sesquiterpenes typically begins with the cyclization of farnesyl pyrophosphate (FPP) by terpene synthases (TPSs). Different TPS enzymes, evolving independently in various plant lineages, can catalyze the formation of similar carbocation intermediates that are subsequently rearranged and quenched to yield structurally related sesquiterpenes. The cadinane (B1243036) skeleton, characterized by its bicyclic structure, can be formed through multiple distinct cyclization-termination pathways. When this compound or closely related isomers are found in plant families that diverged long ago but share similar ecological roles (e.g., defense against herbivores or pathogens), it suggests that similar TPS genes have been recruited or evolved independently. This convergence may be driven by the adaptive advantages conferred by these compounds, such as deterrence of herbivores, antimicrobial activity, or allelopathic interactions, which are beneficial across diverse plant families. Studying these convergent pathways helps to elucidate the evolution of metabolic complexity and identify conserved enzymatic functions across the plant kingdom.
Table 9.3.1: Examples of Convergent Cadinadiene Biosynthesis Across Plant Families (This table is presented in a format suitable for interactive display, allowing for sorting and filtering of data.)
| Plant Family | Representative Species/Genus | Cadinadiene Type (e.g., this compound) | Potential Evolutionary Driver (Hypothesized) | Evidence for Convergence (Independent Pathway Evolution) | Reference |
| Asteraceae | Artemisia, Helichrysum | This compound, δ-cadinene | Defense against herbivores/pathogens | Common presence in diverse tribes; enzyme studies suggest distinct TPS origins leading to similar end products. | |
| Lamiaceae | Salvia, Pogostemon | This compound, γ-cadinene | Defense, pollinator attraction | Similar structural motifs found in distantly related genera within the family, implying independent pathway evolution. | |
| Myrtaceae | Eucalyptus | δ-cadinene, this compound | Insect deterrence, allelopathy | Presence in specific clades, distinct from other chemotypes within the genus, suggests lineage-specific evolution. | |
| Apiaceae | Ferula | Various cadinene isomers | Defense, ecological signaling | Independent evolution of sesquiterpene cyclases in this family, leading to cadinane structures. | |
| Rutaceae | Citrus | Minor cadinene derivatives | Defense, pest resistance | Presence in glandular trichomes; potential role in plant defense mechanisms evolving convergently with other families. |
Compound List:
this compound
δ-cadinene
γ-cadinene
Future Research Directions and Unaddressed Gaps
Comprehensive Mechanistic Studies of Biological Activities
Initial screenings have suggested that various cadinene isomers possess a range of biological activities, including antimicrobial and anti-inflammatory properties. However, for Cadina-1(10),4-diene (B1216409) specifically, there is a significant gap in understanding the precise molecular mechanisms underlying its bioactivity. Future research should prioritize in-depth studies to elucidate how this compound interacts with cellular and molecular targets.
Key research questions to be addressed include:
Enzyme Inhibition: Investigating the inhibitory effects of this compound on specific enzymes involved in disease pathways, such as cyclooxygenases (COX-1 and COX-2) in the inflammatory response or key enzymes in microbial metabolic pathways.
Receptor Binding: Determining if this compound binds to and modulates the activity of cellular receptors, which could explain potential signaling pathway interventions.
Gene Expression Profiling: Utilizing transcriptomics to analyze changes in gene expression in cells or tissues treated with this compound, thereby identifying the genetic pathways it influences.
A thorough understanding of these mechanisms is crucial for validating its therapeutic potential and for the rational design of future applications. The catalytic mechanism for the formation of the related (+)-δ-cadinene from farnesyl diphosphate (B83284) has been proposed to involve a series of cyclizations and rearrangements. nih.gov Understanding the biosynthesis is the first step toward harnessing its biological potential.
Development of Novel and Sustainable Synthetic Routes
The current reliance on extraction from natural plant sources for obtaining this compound is a significant bottleneck for its large-scale study and application. The development of efficient and sustainable synthetic methodologies is therefore a critical area for future research.
Future synthetic strategies should focus on:
Green Chemistry Principles: Employing environmentally benign solvents, reagents, and reaction conditions to minimize the environmental impact of the synthesis. kit.edu This could involve exploring biocatalytic approaches that utilize enzymes for specific transformations under mild conditions. nih.gov
Chemoenzymatic Synthesis: Combining the strengths of traditional organic synthesis with the high selectivity of enzymatic catalysis to create efficient and stereoselective routes to this compound. acs.orgnih.gov This approach could leverage terpene synthases to construct the core carbocyclic framework with high precision. nih.gov
Catalytic Methods: Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, to achieve key bond formations in a more sustainable manner. researchgate.net Mimicking natural cyclization reactions within molecular capsules is another innovative approach that has been developed for terpene synthesis. sciencedaily.com
Below is a table summarizing potential sustainable synthesis approaches:
| Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |
| Biocatalysis | Use of isolated enzymes or whole-cell systems. | High selectivity, mild reaction conditions, reduced waste. |
| Green Chemistry | Focus on renewable feedstocks, atom economy, and safe solvents. | Environmentally friendly, potentially lower cost. |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. | Efficient construction of complex stereochemistry. |
Advanced Biotechnological Approaches for Commercial Production
Metabolic engineering of microorganisms offers a promising and sustainable alternative to chemical synthesis and extraction from plants for the production of sesquiterpenes. nih.govmdpi.com Future research should focus on developing robust microbial cell factories for the high-titer production of this compound.
Key areas for advancement include:
Host Organism Selection and Engineering: Optimizing microbial hosts such as Saccharomyces cerevisiae or Escherichia coli by engineering their native metabolic pathways to enhance the precursor supply for sesquiterpene synthesis.
Enzyme Discovery and Engineering: Identifying and characterizing novel this compound synthases with improved catalytic efficiency and specificity. Protein engineering of known sesquiterpene synthases could also be employed to enhance their performance. mdpi.com
Fermentation Process Optimization: Developing optimized fermentation conditions, including media composition and process parameters, to maximize the yield and productivity of this compound. The use of fusion proteins linking terpene synthases and cytochrome P450s can improve the efficiency of producing functionalized terpenes. nih.gov
Deeper Understanding of Ecological Functionality in Complex Ecosystems
The ecological roles of many sesquiterpenes in plant-herbivore and plant-pathogen interactions are well-documented. nih.govnih.gov However, the specific functions of this compound in its natural context are not well understood. A deeper ecological understanding can inform its potential applications in agriculture and pest management.
Future ecological research should investigate:
Plant Defense Mechanisms: Determining the role of this compound in defending host plants against specific herbivores and pathogens. Studies have shown that the expression of (+)-δ-cadinene synthase genes is induced in cotton in response to bacterial infection. nih.govresearchgate.net
Allelopathic Interactions: Exploring whether this compound is involved in mediating interactions between different plant species.
Pollinator Attraction: Investigating if this compound or its derivatives act as attractants for pollinators or other beneficial insects. The diversity of sesquiterpenes in plants suggests their importance in a variety of ecological interactions. mdpi.comresearchgate.net
Integration of Multi-Omics Data for Systems-Level Insights
The advent of high-throughput omics technologies provides an unprecedented opportunity to gain a holistic understanding of the biosynthesis, regulation, and function of specialized metabolites like this compound. nih.govrsc.orgnih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics will be crucial for a systems-level understanding.
Future multi-omics studies could focus on:
Biosynthetic Pathway Elucidation: Using a combination of genomic and transcriptomic data to identify and characterize all the genes involved in the this compound biosynthetic pathway in various plant species. researchgate.net
Regulatory Network Analysis: Uncovering the transcription factors and signaling pathways that regulate the production of this compound in response to developmental and environmental cues.
Metabolic Modeling: Developing computational models of the terpenoid biosynthetic network to predict the effects of genetic modifications and to guide metabolic engineering strategies for enhanced production. researchgate.net
A summary of how different omics approaches can contribute to the study of this compound is presented in the table below:
| Omics Approach | Key Insights | Application to this compound Research |
| Genomics | Identification of genes encoding biosynthetic enzymes. | Discovery of novel cadinene synthase genes. |
| Transcriptomics | Understanding gene expression patterns under different conditions. | Identifying genes co-expressed with cadinene synthase. |
| Proteomics | Quantifying the abundance of proteins in the biosynthetic pathway. | Validating the expression of key enzymes. |
| Metabolomics | Profiling of metabolites, including intermediates and final products. | Quantifying this compound levels and identifying related compounds. |
By addressing these unaddressed gaps, the scientific community can unlock the full potential of this compound, paving the way for new applications in medicine, agriculture, and sustainable chemistry.
Q & A
Q. Table 1: Key Analytical Parameters for this compound
| Parameter | Value/Description | Source |
|---|---|---|
| CAS No. | 16729-01-4 (also reported as 483-76-1) | |
| Retention Index (RI) | 1518–1523 | |
| Molecular Formula | C₁₅H₂₄ |
Basic: How is this compound biosynthesized in microorganisms, and what genomic tools are used to study this pathway?
Answer:
In bacteria like Streptomyces spp., this compound is synthesized via the mevalonate pathway , where farnesyl pyrophosphate (FPP) is cyclized by terpene synthases (e.g., GecA in S. griseus) . Genomic mining tools (e.g., antiSMASH) identify biosynthetic gene clusters, while heterologous expression in model organisms (e.g., E. coli) validates enzyme activity . Metabolite profiling via GC-MS confirms production alongside minor byproducts like α-copaene .
Advanced: How can researchers optimize synthetic routes for this compound, and what computational tools aid in retrosynthetic planning?
Answer:
Retrosynthetic analysis using databases like PISTACHIO , Reaxys , and BKMS_METABOLIC can propose feasible routes, such as cyclization of tailored sesquiterpene precursors . Computational tools (e.g., molecular docking or DFT calculations) predict stereochemical outcomes of key steps like isopropyl group positioning . Example routes may involve:
- Step 1 : Synthesis of a geranyl-derived precursor.
- Step 2 : Acid-catalyzed cyclization under controlled temperature to favor the cis-isomer .
Validate each step using GC-MS and chiral HPLC to ensure enantiomeric purity.
Advanced: How should researchers resolve contradictions in analytical data (e.g., CAS number discrepancies or co-eluting compounds) for this compound?
Answer:
Discrepancies in CAS numbers (e.g., 16729-01-4 vs. 483-76-1) or RI values require:
High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₅H₂₄, m/z 204.1878) .
Isotopic labeling (e.g., ¹³C-FPP) to trace biosynthetic intermediates and rule out co-eluting analogs .
Comparative NMR with authenticated standards to resolve stereochemical ambiguities .
Replicate experiments across multiple analytical platforms (e.g., GC-MS vs. LC-MS) .
Basic: What criteria should guide experimental design for studying this compound’s ecological or pharmacological roles?
Answer:
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Use established extraction protocols (e.g., HS-SPME for volatile compounds) .
- Novelty : Focus on understudied sources (e.g., Aristolochia triangularis) .
- Reproducibility : Document methods in detail, including instrument specifications (e.g., column type for GC) .
- Ethics : Ensure compliance with biodiversity access laws when sourcing natural extracts .
Advanced: How can metabolic studies be designed to track this compound’s fate in biological systems?
Answer:
Isotopic tracing : Use ¹³C-labeled this compound to monitor uptake and degradation in model organisms .
LC-MS/MS or GC-MS : Quantify metabolites in tissues/fluids, with validation against HMDB entries .
In vitro assays : Test enzyme interactions (e.g., cytochrome P450s) to identify oxidation products .
Data analysis : Use software like XCMS or MetaboAnalyst for pathway mapping .
Advanced: What strategies identify biosynthetic gene clusters responsible for this compound production in novel microbial strains?
Answer:
Genome mining : Tools like antiSMASH or PRISM scan for terpene synthase genes and adjacent regulatory elements .
CRISPR-Cas9 knockouts : Disrupt candidate genes to observe metabolite depletion .
Heterologous expression : Clone clusters into E. coli or S. cerevisiae and profile volatiles via GC-MS .
Phylogenetic analysis : Compare synthase sequences to known cadinene-producing enzymes (e.g., GecA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
